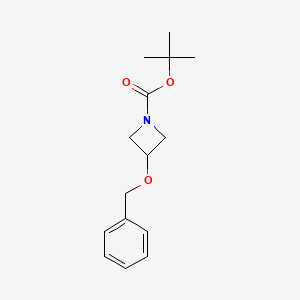

Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, tert-butyl 3-(benzyloxy)azetidine-1-carboxylate, reflects its hierarchical structure. The azetidine core—a four-membered saturated nitrogen-containing ring—forms the scaffold. At position 1 (N-1), a tert-butyl carbamate group is attached via a carbonyloxy bridge, while position 3 bears a benzyloxy ether substituent. The benzyloxy group consists of a benzyl (C6H5CH2O−) ether linked to the azetidine ring. The molecular formula is C15H21NO3 , with a molecular weight of 263.33 g/mol .

Systematic identification follows the Hantzsch-Widman nomenclature for heterocycles. The numbering prioritizes the nitrogen atom as position 1, with substituents assigned sequentially. The tert-butyl group is designated as the 1-carboxylate substituent, while the benzyloxy group occupies position 3. This nomenclature aligns with the compound’s regioselective synthesis and functionalization.

Molecular Geometry and Conformational Analysis

The azetidine ring adopts a puckered conformation due to its inherent ring strain (~25.4 kcal/mol). The nitrogen atom in the ring is sp³ hybridized, enabling free rotation around the C–N bonds. However, steric interactions between the tert-butyl and benzyloxy groups impose constraints on conformational flexibility.

The tert-butyl group at position 1 adopts an equatorial orientation to minimize steric clashes, while the benzyloxy group at position 3 occupies an axial or equatorial position depending on the solvent and reaction conditions. Computational studies suggest that the ring puckering (e.g., chair-like or envelope conformations) is influenced by substituent size and electronic effects. For instance, the electron-donating benzyloxy group enhances ring stability by delocalizing electron density into the ring.

Comparative Analysis with Related Azetidine Derivatives

| Compound | Substituents | Molecular Weight | Key Distinguishing Feature |

|---|---|---|---|

| Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate | tert-Butyl, benzyloxy | 263.33 g/mol | Dual protecting groups for selective functionalization |

| Tert-butyl 3-(but-3-ynyl)azetidine-1-carboxylate | tert-Butyl, alkyne | 209.28 g/mol | Alkyne substituent for click chemistry |

| Tert-butyl 3-(4-(benzyloxy)phenoxy)azetidine-1-carboxylate | tert-Butyl, benzyloxy-phenoxy | 355.43 g/mol | Extended aromatic system for π–π interactions |

This compound differs from simpler azetidines (e.g., azetidine-1-carboxylic acid) by its dual protecting groups, which enable orthogonal deprotection strategies. For example, the benzyloxy group can be removed via hydrogenolysis, while the tert-butyl carbamate is cleaved under acidic conditions, allowing sequential functionalization.

Properties

IUPAC Name |

tert-butyl 3-phenylmethoxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-13(10-16)18-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSDEHFSBBRSJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(benzyloxy)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amino alcohol, cyclization can be achieved using reagents like triphosgene or phosgene.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions. Benzyl alcohol can be used as a nucleophile in the presence of a base such as sodium hydride or potassium carbonate.

Protection of the Azetidine Nitrogen: The nitrogen atom in the azetidine ring can be protected using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like amines or thiols can replace the benzyloxy group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced azetidine derivatives.

Substitution: Formation of substituted azetidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules and pharmaceuticals. Its structural features facilitate the exploration of new chemical reactions and pathways, making it valuable in synthetic organic chemistry .

-

Reactions Involving the Compound :

- Oxidation : The compound can undergo oxidation reactions to form oxides or hydroxylated derivatives using agents like hydrogen peroxide.

- Reduction : It can be reduced to yield derivatives using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitution can occur at the benzyloxy group, allowing for the introduction of various functional groups.

Biology

- Enzyme Inhibition Studies : The compound is utilized in studying enzyme inhibition and protein-ligand interactions, which are critical for understanding biochemical pathways and drug design .

- Potential Antimicrobial and Anticancer Activities : Preliminary studies indicate that azetidine derivatives may exhibit antimicrobial properties and potential anticancer effects, making this compound a candidate for further exploration in medicinal chemistry .

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of various azetidine derivatives, including this compound. Results indicated promising activity against several bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Research

Research focusing on the anticancer properties of azetidine derivatives highlighted the ability of this compound to inhibit cancer cell proliferation in vitro. Further studies are necessary to elucidate its mechanism and efficacy in vivo .

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzyloxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions with target proteins, while the azetidine ring provides a rigid scaffold that influences binding affinity and specificity. The tert-butyl group offers steric protection, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Halogenated Derivatives

- tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate : Used as a key electrophile in Ni-catalyzed carboboration reactions. The iodomethyl group facilitates cross-coupling, enabling stereoselective C-glycoside formation .

- Its physicochemical properties include a molecular weight of 264.16 g/mol, LogP of 2.18, and moderate bioavailability (GI absorption: 76.73%) .

Functionalized Side Chains

- tert-Butyl 3-(hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6) : The hydroxyethyl group increases hydrophilicity (TPSA: 55.40 Ų) but reduces LogP (predicted 1.09), making it suitable for polar drug scaffolds .

- tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1a) : The α,β-unsaturated ester moiety enables conjugate additions, as demonstrated in the synthesis of amide derivatives (e.g., 1h) via nucleophilic acyl substitution .

Aromatic and Heterocyclic Modifications

- This modification is advantageous in kinase inhibitor design .

- tert-Butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate (1j) : The bulky tert-butylphenyl group induces diastereoselectivity in arylazetidine syntheses, achieving 47% yield under HPLC purification .

Physicochemical and Pharmacokinetic Properties

*Estimated based on benzyloxy group contribution.

Industrial and Commercial Relevance

- Supplier Availability: Over 7 suppliers list tert-butyl 3-(1-(((benzyloxy)carbonyl)amino)ethyl)azetidine-1-carboxylate (CAS 2133820-22-9), highlighting its demand in combinatorial chemistry .

- Scale-Up Feasibility: tert-Butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate (CAS 1257294-06-6) is produced at gram-scale using LiHMDS-mediated alkylation, demonstrating industrial scalability .

Biological Activity

Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique azetidine ring structure with a tert-butyl group and a benzyloxy substituent. The molecular formula is , and it has a molecular weight of approximately 251.31 g/mol. This structural configuration is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : Azetidine derivatives have been noted for their potential antimicrobial properties, making them candidates for further exploration in treating infections.

- Anticancer Properties : Various azetidine derivatives have shown promise in anticancer research, indicating that this compound might also possess similar effects.

- Modulation of Biological Pathways : The compound may influence specific signaling pathways by binding to target proteins, which could lead to therapeutic effects in various diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the azetidine ring can enhance binding affinity and selectivity towards biological targets. For example:

- Substituent Variations : Changes in the benzyloxy group or the tert-butyl moiety may significantly affect the compound's pharmacological profile.

- Analogs Comparison : When compared to similar compounds, such as N-benzylazetidine and tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate, variations in substituents lead to different biological activities and potencies .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : Research has indicated that azetidine derivatives can inhibit bacterial growth effectively. For instance, compounds with similar structures demonstrated significant antimicrobial activity against various strains of bacteria, suggesting that this compound may also exhibit such properties.

- Cancer Research : In vitro studies have shown that certain azetidine derivatives can induce apoptosis in cancer cells. This suggests that this compound could be investigated further for its potential anticancer effects .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 3-(benzyloxy)azetidine-1-carboxylate, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or protective group strategies. For example, tert-butyl 3-oxoazetidine-1-carboxylate derivatives are often functionalized using benzyloxy groups under mild conditions (0–20°C) with DMAP and triethylamine in dichloromethane . Solvent choice (e.g., substituting i-PrOH for MeOH) can enhance reaction efficiency and yield by reducing steric hindrance or side reactions . Monitoring reaction progress via TLC and optimizing stoichiometry of reagents (e.g., 1.2–1.5 equivalents of benzylating agents) are critical for reproducibility.

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : H NMR (400 MHz, DMSO-) is essential for confirming regiochemistry and functional group incorporation. Key signals include aromatic protons (δ 7.02–7.40 ppm for benzyl groups) and azetidine ring protons (δ 3.5–4.5 ppm) . Mass spectrometry (HRMS) and IR can validate molecular weight and carbonyl stretches (e.g., Boc C=O at ~1680 cm). For crystalline intermediates, X-ray diffraction provides unambiguous structural confirmation .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed using transition metal catalysis?

- Methodological Answer : Nickel-catalyzed carboboration of glycals with tert-butyl 3-(iodomethyl)azetidine-1-carboxylate enables stereoselective C–C bond formation. Using chiral ligands (e.g., BINAP) or asymmetric reaction conditions (e.g., low-temperature kinetic control) can improve enantiomeric excess . Post-reaction analysis via chiral HPLC or F NMR (for fluorinated analogs) is recommended to assess stereochemical outcomes .

Q. What strategies are effective for analyzing and mitigating impurities in multi-step syntheses of azetidine derivatives?

- Methodological Answer : Impurities such as tert-butyl 3-(cyanomethyl)-3-(4-(dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (Baricitinib Impurity 31) require LC-MS for detection, with reverse-phase columns (C18) and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve polar byproducts . Recrystallization (e.g., using ethyl acetate/hexane) or preparative HPLC can isolate high-purity products (>98%) .

Q. How do protective groups influence the stability and reactivity of this compound in complex syntheses?

- Methodological Answer : The tert-butyloxycarbonyl (Boc) group provides steric protection for the azetidine nitrogen, preventing undesired nucleophilic attacks. However, under acidic conditions (e.g., TFA in DCM), Boc deprotection can generate reactive intermediates prone to dimerization. Stabilization via in situ trapping (e.g., with Fmoc-Cl) or low-temperature workup is advised . Comparative studies with Cbz or Alloc groups reveal trade-offs in stability vs. deprotection ease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.